[2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrol-3-yl]methanamine
Overview
Description
Synthesis Analysis
The synthesis of this compound has been described in the literature . The solvent was evaporated to furnish a solid which was recrystallized from ethanol . The yield was reported to be 78% .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined experimentally . Spectroscopic techniques such as IR and NMR can provide information about the chemical properties of the compound .Scientific Research Applications
Synthesis and Characterization
A series of novel Schiff bases, including compounds structurally related to [2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrol-3-yl]methanamine, have been synthesized through condensation reactions. These compounds have been characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and elemental analysis. The structural elucidation of these compounds provides a foundation for exploring their potential applications in various scientific domains (Pandey & Srivastava, 2011).
Anticancer Activity
New palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands related to [2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrol-3-yl]methanamine have been synthesized and characterized. These complexes demonstrated significant anticancer activity against various human cancerous cell lines, indicating their potential as therapeutic agents in cancer treatment (Mbugua et al., 2020).
Catalysis and Organic Synthesis
Complexes involving tridentate 3N ligands, including those structurally similar to [2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrol-3-yl]methanamine, have been studied as catalysts for selective hydroxylation of alkanes. These studies contribute to our understanding of non-heme iron catalysis and its relevance to industrial applications such as the selective oxidation of hydrocarbons (Sankaralingam & Palaniandavar, 2014).
Molecular Recognition and Sensing
A tri-(2-picolyl)amine-modificated triarylborane derivative, incorporating structural motifs related to [2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrol-3-yl]methanamine, has been synthesized and studied for its photophysical properties. This compound has shown potential in the selective detection and discrimination of cyanide and fluoride anions in aqueous solutions, indicating its applicability in environmental monitoring and chemical sensing (Zhang et al., 2019).
properties
IUPAC Name |
[2,5-dimethyl-1-(pyridin-4-ylmethyl)pyrrol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-7-13(8-14)11(2)16(10)9-12-3-5-15-6-4-12/h3-7H,8-9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAINEAWAMRRUIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=NC=C2)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrol-3-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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